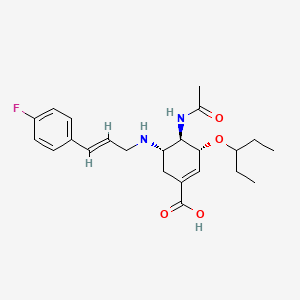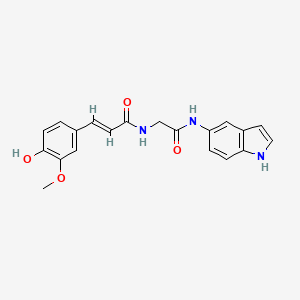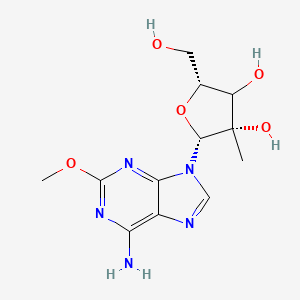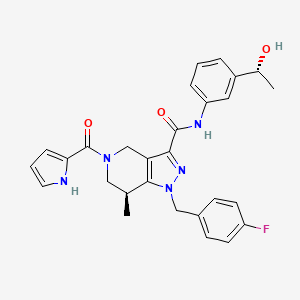
Maoecrystal B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maoecrystal B is a diterpenoid compound isolated from the leaves of Isodon eriocalyx var. laxiflora
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Maoecrystal B involves complex organic reactions due to its intricate molecular structure. One of the primary synthetic routes includes the construction of a seven-membered ring followed by an intramolecular Diels-Alder reaction to form the core structure of the compound . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods for its production. These methods often involve multi-step synthesis processes, including the use of protective groups and selective functionalization to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: Maoecrystal B undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .
Scientific Research Applications
Maoecrystal B has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Medicine: Its unique structure and biological activity make it a valuable compound for medicinal chemistry research, particularly in the development of new therapeutic agents.
Mechanism of Action
Maoecrystal B is part of a family of diterpenoid compounds, including Maoecrystal V and other ent-kaurane diterpenoids. Compared to these similar compounds, this compound is unique due to its specific molecular structure and biological activity. While Maoecrystal V also exhibits cytotoxicity against cancer cells, this compound’s distinct structure provides different interaction profiles with molecular targets, making it a valuable compound for diverse research applications .
Comparison with Similar Compounds
- Maoecrystal V
- Ent-kaurane diterpenoids
- Other diterpenoids isolated from Isodon eriocalyx
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22-/m1/s1 |
InChI Key |
KNRAGAKNFNKKQF-ZRKFOODXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)[C@]4([C@H]([C@H]5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)










![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)
